(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL

NK1 Receptor Antagonist Aprepitant Synthesis Chiral Intermediate

(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL (CAS: 1213209-02-9) is a chiral, non-racemic 1,2-amino alcohol featuring a 3,5-bis(trifluoromethyl)phenyl substituent. This compound serves as a critical, stereochemically-defined intermediate within SAR programs targeting G-protein coupled receptors, most notably the neurokinin-1 (NK1) receptor, where the 3,5-bis(trifluoromethyl)phenyl pharmacophore is integral to high-affinity binding.

Molecular Formula C11H11F6NO
Molecular Weight 287.20 g/mol
Cat. No. B13042268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL
Molecular FormulaC11H11F6NO
Molecular Weight287.20 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O
InChIInChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3/t5-,9+/m1/s1
InChIKeyBAQGPDKPCBVIPT-ANLVUFKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL: A Specialized Chiral Amino Alcohol Building Block for Neurokinin-1 (NK1) Receptor Research


(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL (CAS: 1213209-02-9) is a chiral, non-racemic 1,2-amino alcohol featuring a 3,5-bis(trifluoromethyl)phenyl substituent. This compound serves as a critical, stereochemically-defined intermediate within SAR programs targeting G-protein coupled receptors, most notably the neurokinin-1 (NK1) receptor, where the 3,5-bis(trifluoromethyl)phenyl pharmacophore is integral to high-affinity binding [1]. Its (1R,2R) configuration distinguishes it as a specific diastereomer, available at high chemical purity (>=98%), intended for use as a reference standard or synthetic building block in early-stage drug discovery .

Procurement Risk: The Inability to Interchange (1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL with Alternative Diastereomers or Mono-Trifluoromethyl Analogs


In NK1 receptor antagonist programs, substituting this (1R,2R) compound with the (1R,2S), (1S,2S), or (1S,2R) diastereomers is invalid without new empirical validation. The relative and absolute stereochemistry of the 1,2-amino alcohol moiety is a critical determinant of downstream molecular shape and, when coupled with a 3,5-bis(trifluoromethyl)phenyl group, drives the specific binding affinity to the NK1 receptor [1]. For instance, the (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol intermediate, a precursor to aprepitant, yields a >99% enantiomeric excess material required for its high NK1 affinity, demonstrating that even minor stereochemical variances in this pharmacophore family result in functionally distinct compounds [1]. Furthermore, reducing the substitution pattern, such as using a mono-trifluoromethyl or non-fluorinated phenyl analog, drastically alters lipophilicity and target engagement potential, rendering any prior structure-activity relationship (SAR) data inapplicable [2].

Quantitative Evidence: Defining the Pharmacological and Chemical Niche of (1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL


Diastereomeric Identity Defines NK1 Pharmacophore: Benchmarking Against the Aprepitant Intermediate

The target (1R,2R) compound is a specific diastereomer in a family where stereochemistry is critical. The foundational paper for aprepitant synthesis demonstrates that the key intermediate (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol must be produced with >99% enantiomeric excess to achieve a high-yield, diastereoselective transformation into the final drug [1]. This establishes that the 3,5-bis(trifluoromethyl)phenyl group combined with defined chirality is a non-negotiable structural requirement for potent NK1 antagonism, a principle that directly extends to the (1R,2R)-amino alcohol series. An alternative biocatalytic route further confirms the necessity of this high enantiopurity, achieving 99.9% e.e. for the same intermediate [2].

NK1 Receptor Antagonist Aprepitant Synthesis Chiral Intermediate

Chemical Purity and Identity: A High-Barrier Starting Point for Reproducible Research

The (1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is commercially available with a specified minimum purity of 98% . This high purity standard is critical for its use as a building block in medicinal chemistry, where impurities can confound biological assay results. Its identity is confirmed by its unique CAS number (1213209-02-9) and MDL identifier (MFCD14575917), distinguishing it from all other diastereomers [REFS-1, REFS-2].

Analytical Chemistry Quality Control Reproducibility

Comparative Physicochemical Properties: The 3,5-Bis(Trifluoromethyl) Substituent Advantage

The presence of two trifluoromethyl groups at the 3,5-positions of the phenyl ring profoundly impacts the compound's physicochemical profile, a defining feature for CNS drug design. Calculated properties for the target compound include a partition coefficient (LogP) of 3.1048 and a topological polar surface area (TPSA) of 46.25 Ų . In contrast, a structurally simpler analog, (1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-ol, has a lower molecular weight (219.20 vs. 287.20 g/mol) and lacks the second trifluoromethyl group . While direct experimental LogP data for this analog is not provided, the substantial difference in fluorine content and molecular weight allows for a class-level inference that the target compound exhibits significantly higher lipophilicity. This property is often correlated with increased blood-brain barrier permeability and target residence time for CNS-active agents.

Physicochemical Properties Lipophilicity SAR

High-Value Application Scenarios for (1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL in Drug Discovery


Stereochemical Probe in NK1 Receptor Antagonist Lead Optimization

In a lead optimization program targeting the NK1 receptor, the (1R,2R)-amino alcohol serves as a critical stereochemical probe. By synthesizing and testing a matrix of all four diastereomers (1R,2R; 1S,2S; 1R,2S; 1S,2R) derived from this specific scaffold, medicinal chemists can deconvolute the contribution of each chiral center to target binding affinity and selectivity. This is essential for defining the absolute stereochemical requirements for the pharmacophore, as exemplified by the development of aprepitant where chiral purity was paramount .

Reference Standard for Chiral Analytical Method Development

The compound's high purity (>=98%) and defined (1R,2R) stereochemistry make it an ideal reference standard for developing and validating chiral HPLC or SFC methods. Analytical chemists can use this compound as a marker to accurately determine the enantiomeric or diastereomeric purity of reaction products in synthetic route development, ensuring that process chemistry yields the correct isomer with high fidelity .

Advanced Building Block for CNS-Penetrant Compound Libraries

The calculated LogP of 3.1 and high fluorine content position this compound as an advanced building block for synthesizing CNS-focused compound libraries. Incorporating this amine into diverse chemotypes via amide coupling or reductive amination can systematically introduce a privileged, lipophilic 3,5-bis(trifluoromethyl)phenyl group, which is a recognized feature in many CNS-active NK1 antagonists and can enhance metabolic stability .

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